
N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” belongs to the class of organic compounds known as benzamides, which are those containing a benzene ring attached to an amide functional group .
Molecular Structure Analysis
The molecular structure of a similar compound, N-methylbenzamide, has been studied . The molecule is planar with the amide group (-CONH2) in the same plane as the benzene ring .Chemical Reactions Analysis
Benzamides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that “this compound” might undergo would depend on the reaction conditions and the specific reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, N-methylbenzamide, a related compound, is a white solid with a molecular weight of 135.1632 g/mol .科学的研究の応用
Anticancer Potential
One significant application of N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide derivatives is in anticancer research. These compounds have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives have shown higher anticancer activities than the reference drug etoposide, indicating their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).
Antimicrobial Applications
Another area of application is in antimicrobial research. Derivatives of this compound have been synthesized and screened for their antibacterial and antifungal activities. They have been found to exhibit considerable potential against various gram-positive and gram-negative bacteria and fungi, highlighting their potential as novel antimicrobial agents (Desai et al., 2016).
Antioxidant Activity
The antioxidant activity of benzothiazole and thiourea derivatives, including those related to this compound, has been investigated. These studies suggest the potential of these compounds to inactivate reactive chemical species, contributing to their applications in mitigating oxidative stress and related conditions (Cabrera-Pérez et al., 2016).
Material Science and Molecular Structure Analysis
In material science, the synthesis and crystal structure analysis of related compounds have been explored for their applications in developing multifunctional optical and piezoelectric crystals. These studies involve detailed characterization of the crystal morphology, molecular interactions, and functional properties, contributing to the development of materials with potential applications in electronics and photonics (Goel et al., 2017).
Inflammatory and Edema Reduction
Compounds with a 1,3,4-oxadiazole backbone have been synthesized and evaluated for their anti-inflammatory activity, particularly in the context of paw edema. These studies have shown the compounds' ability to ameliorate inflammation and edema, potentially acting as cyclooxygenase-2 (Cox-2) antagonists, highlighting their therapeutic potential in treating inflammatory conditions (Puttaswamy et al., 2018).
Safety and Hazards
作用機序
Target of Action
Compounds containing the 1,3,4-oxadiazole moiety are known to exhibit a wide range of biological activities. They can interact with various biological targets such as enzymes, receptors, and ion channels .
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent its normal function .
Biochemical Pathways
The affected pathways would also depend on the specific target. If the compound inhibits an enzyme, it could disrupt a biochemical pathway in which that enzyme plays a crucial role .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by its chemical structure. Factors such as its size, polarity, and the presence of functional groups can affect its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
N-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-7-9-14(10-8-13)12-24-18-21-20-16(23-18)11-19-17(22)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQVRLXLUGVYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

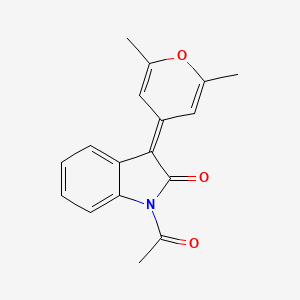

![5-oxo-N-[(oxolan-2-yl)methyl]-8-(piperidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2615270.png)

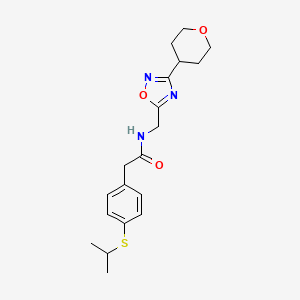
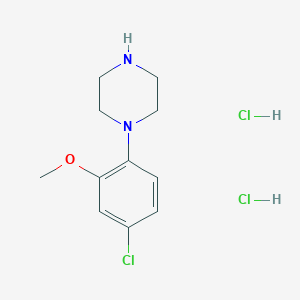
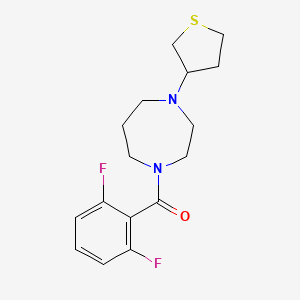

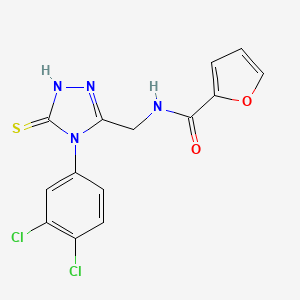
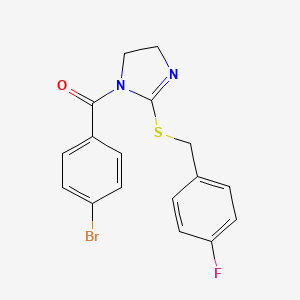
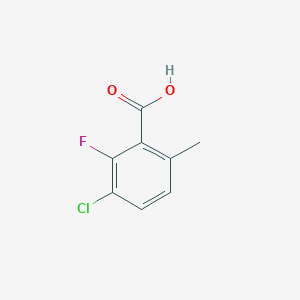
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2615284.png)
![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2615285.png)
![3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2615286.png)